![molecular formula C21H25N3O3 B2698760 N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide CAS No. 1103518-52-0](/img/structure/B2698760.png)
N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide
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Overview
Description
“N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide” is a chemical compound that is part of the indoline family . Indolines are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indoline derivatives has been a focus of the chemical community due to their importance . The indoline structure can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
The indoline moiety is widely used in drug design because of its special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Physical And Chemical Properties Analysis
Indoline-related compounds have unique physicochemical properties. The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to have significant applications in the treatment of cancer cells . They play a crucial role in cell biology and have attracted increasing attention for their potential in cancer treatment .
Antimicrobial Applications
Indole derivatives have shown to possess antimicrobial properties . They could potentially be used in the development of new antimicrobial agents .
Anti-inflammatory Applications
Indole derivatives have been found to have anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory disorders .
Antiviral Applications
Indole derivatives have shown antiviral properties . They could potentially be used in the development of new antiviral agents .
Antidiabetic Applications
Indole derivatives have been found to have antidiabetic properties . They could potentially be used in the treatment of diabetes .
Antimalarial Applications
Indole derivatives have shown to possess antimalarial properties . They could potentially be used in the development of new antimalarial agents .
Future Directions
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that “N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide” and similar compounds could have potential applications in the development of new drugs.
properties
IUPAC Name |
2-N-ethyl-1-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-22-20(25)19-14-16-6-4-5-7-18(16)24(19)21(26)23-13-12-15-8-10-17(27-2)11-9-15/h4-11,19H,3,12-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXFHQAGPFMZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide |
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